8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential therapeutic properties, including antimicrobial and anticancer effects. This specific compound features a benzyloxy group at the 8-position and a chloroacetyl group at the 5-position of the quinoline core structure, which contributes to its unique chemical properties and potential applications in scientific research and medicine.
The compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and ChemSpider, which provide detailed information on its molecular structure, synthesis methods, and physical properties.
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is classified as an organic compound with specific interest in the fields of medicinal chemistry and organic synthesis. Its classification under chlorinated organic compounds highlights its potential environmental and health impacts, necessitating careful handling and assessment of its chemical hazards.
The synthesis of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one typically involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, time, and concentrations to ensure high yields and purity of the desired product. Analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress.
The molecular formula for 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is . The structure consists of a quinoline ring system with substituents that influence its reactivity and biological activity.
The compound can undergo various chemical reactions typical for quinoline derivatives:
These reactions often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. Detailed mechanistic studies may be necessary to optimize these processes for industrial applications.
The mechanism of action for 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines and microbial strains, suggesting that this compound may also possess similar properties.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are crucial for confirming structural integrity and purity during synthesis.
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one has several notable applications:
The synthesis of 8-(benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one relies on sequential functionalization of quinolinone scaffolds. A critical intermediate is 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]quinolin-2(1H)-one, synthesized via nucleophilic substitution at the C5 position of 8-benzyloxyquinolin-2(1H)-one. Bromoethyl intermediates undergo regioselective epoxidation to yield oxiranyl derivatives like 5-[(2R)-2-oxiranyl]-8-benzyloxyquinolin-2(1H)-one (CAS 173140-90-4), pivotal for chiral drug synthesis [7] . This multi-step route requires precise stoichiometric control, as excess brominating agents lead to dihalogenated byproducts. Typical yields range from 40–65% after crystallization, with purity >95% achieved via methanol/ether washes .
Direct C5 chloroacetylation employs Friedel-Crafts acylation under anhydrous conditions. 8-Benzyloxyquinolin-2(1H)-one reacts with chloroacetyl chloride (1.2 equiv) catalyzed by AlCl₃ (0.2 equiv) in dichloromethane at 0°C→25°C. This method achieves 70–75% yield but faces competing O-benzyl deprotection. Alternative methods use phase-transfer catalysis (tetrabutylammonium bromide, NaOH 50%) to mitigate hydrolysis, improving yields to 82% [1] [4]. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane 1:3), with product stability requiring inert gas flushing and dark storage to prevent enolization [4].
Table 1: Chloroacetylation Reaction Optimization
Conditions | Catalyst | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Anhydrous DCM | AlCl₃ | 0→25 | 70–75 | Deprotected quinolinone |
Phase-transfer (50% NaOH) | TBA-Br | 25 | 82 | <5% |
Refluxing toluene | None | 110 | 60 | Diacetylated derivative |
Asymmetric reduction of 5-(2-chloroacetyl)-8-benzyloxyquinolin-2(1H)-one employs (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborolidine. In anhydrous THF at –20°C, borane dimethylsulfide (1.1 equiv) reduces the keto group to a chiral alcohol with 94% ee. The oxazaborolidine catalyst (15 mol%) enables stereoselectivity via a six-membered transition state . Quenching with piperidine/water followed by dichloromethane extraction isolates the (S)-alcohol derivative (CAS 530084-79-8) in 68% yield. Catalyst recovery remains challenging due to borane complex degradation [10].
Ring-closing metathesis (RCM) of Tyr(All)-containing peptides uses Grubbs II catalyst (3–15 mol%) in dichloroethane (DCE) or DMF/DCM mixtures. At 60°C, desallylation byproducts dominate (82%), while lowering temperatures to 40°C with 3 mM catalyst raises RCM yields to 63%. Additives suppress ruthenium-induced isomerization: phenol (10 equiv) enhances RCM conversion to 79% by scavenging hydride species [5].
Table 2: Solvent/Additive Effects on RCM Efficiency
Catalyst Loading | Temp (°C) | Solvent | Additive | RCM Yield (%) | Desallyl Byproduct (%) |
---|---|---|---|---|---|
15 mol% | 60 | DCE | None | <10 | 82 |
15 mol% | 40 | DCM | None | 63 | 16 |
15 mol% | 40 | DCM | Phenol (10 eq) | 79 | <5 |
40 mol% | 60 | DMF/DCM (1:4) | Benzoquinone | 31 | 45 |
The chloroacetyl quinolinone derivative (CAS 63404-86-4) requires strict cold-chain management (–20°C to 8°C) during storage and transport. Degradation studies show a 15% loss in purity after 72 hours at 25°C due to enol-chloro tautomerization. Industrial-scale shipments use vacuum-sealed packs with eutectic plates (–5°C phase-change materials) for ≤96-hour stability. Logistics demand temperature-monitored vehicles (±2°C accuracy) and RFID tracking, increasing costs by 40% vs. ambient shipping [3] [4] [6]. In tropical regions, "last-mile" delivery risks thermal excursions exceeding 8°C, necessitating localized synthesis to minimize transport [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7